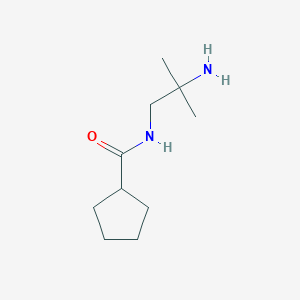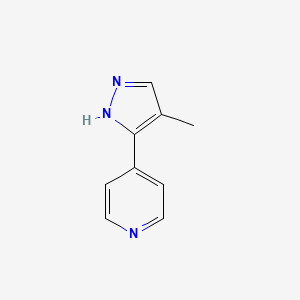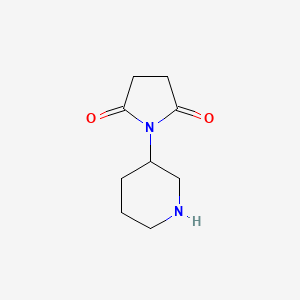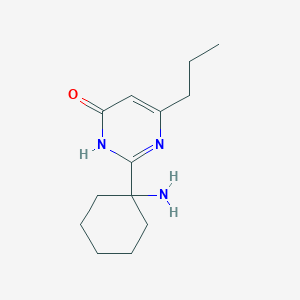![molecular formula C14H16FNO3 B13220592 Methyl 2-[4-(4-fluorophenyl)-2-oxopiperidin-1-yl]acetate](/img/structure/B13220592.png)
Methyl 2-[4-(4-fluorophenyl)-2-oxopiperidin-1-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[4-(4-fluorophenyl)-2-oxopiperidin-1-yl]acetate is a chemical compound with the molecular formula C14H16FNO3 It is known for its unique structure, which includes a piperidin-1-yl acetate moiety and a fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(4-fluorophenyl)-2-oxopiperidin-1-yl]acetate typically involves the reaction of 4-fluorobenzaldehyde with piperidin-2-one under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The resulting intermediate is then esterified using methyl chloroacetate to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[4-(4-fluorophenyl)-2-oxopiperidin-1-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group allows for electrophilic aromatic substitution reactions, where substituents like nitro or amino groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid mixture.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups on the aromatic ring.
Applications De Recherche Scientifique
Methyl 2-[4-(4-fluorophenyl)-2-oxopiperidin-1-yl]acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 2-[4-(4-fluorophenyl)-2-oxopiperidin-1-yl]acetate involves its interaction with specific molecular targets. The fluorophenyl group allows for binding to aromatic receptors, while the piperidin-1-yl acetate moiety can interact with various enzymes and proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(4-bromo-2-fluorophenyl)acetate: Similar structure but with a bromine substituent.
Methyl 2-(4-cyano-3-fluorophenyl)acetate: Contains a cyano group instead of the oxopiperidinyl moiety.
4-Fluoromethylphenidate: A stimulant with a similar fluorophenyl group but different overall structure.
Uniqueness
Methyl 2-[4-(4-fluorophenyl)-2-oxopiperidin-1-yl]acetate is unique due to its combination of a fluorophenyl group and a piperidin-1-yl acetate moiety. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C14H16FNO3 |
|---|---|
Poids moléculaire |
265.28 g/mol |
Nom IUPAC |
methyl 2-[4-(4-fluorophenyl)-2-oxopiperidin-1-yl]acetate |
InChI |
InChI=1S/C14H16FNO3/c1-19-14(18)9-16-7-6-11(8-13(16)17)10-2-4-12(15)5-3-10/h2-5,11H,6-9H2,1H3 |
Clé InChI |
PERLWLQKFHMGOX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CN1CCC(CC1=O)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl N-{3-methyl-1-[(propan-2-yl)amino]butan-2-yl}carbamate](/img/structure/B13220521.png)
![3-[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]piperidine](/img/structure/B13220527.png)
![5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B13220528.png)

![Ethyl[1-(4-methylphenyl)propyl]amine](/img/structure/B13220556.png)



![7,7-Dimethyl-2-(propan-2-yl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13220571.png)
![(1R,2R)-2-[(1-Benzyl-1H-pyrazol-4-yl)oxy]cycloheptan-1-ol](/img/structure/B13220575.png)

![3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-methylphenyl)propanoic acid](/img/structure/B13220595.png)

